5-(1H-benzimidazol-2-yl)pyridin-2-amine
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Overview
Description
5-(1H-benzimidazol-2-yl)pyridin-2-amine is a heterocyclic compound that features both benzimidazole and pyridine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both benzimidazole and pyridine rings endows it with unique chemical and biological properties.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
For instance, some benzimidazole derivatives can inhibit the growth of bacteria or cancer cells, reduce inflammation, or modulate immune responses .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good solubility in water and other polar solvents, which could potentially influence their absorption and distribution .
Result of Action
Based on the known biological activities of benzimidazole derivatives, the effects could range from inhibition of cell growth to modulation of immune responses .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of benzimidazole derivatives .
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole compounds have the ability to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that similar compounds may induce G1 phase cell cycle arrest and inhibit the phosphorylation of AKT and S6 at the cellular level
Molecular Mechanism
It is known that benzimidazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-benzimidazol-2-yl)pyridin-2-amine typically involves the condensation of 2-aminopyridine with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Common solvents include dimethyl sulfoxide and dimethylformamide, while catalysts like copper chloride and bases such as triethylamine can be used to enhance the reaction yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Potential use in the treatment of diseases due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and as a building block for more complex molecules.
Comparison with Similar Compounds
2-(1H-benzimidazol-2-yl)pyridine: Similar structure but lacks the amino group.
5-(1H-benzimidazol-2-yl)quinoline: Contains a quinoline ring instead of pyridine.
2-(1H-benzimidazol-2-yl)benzeneamine: Similar structure but with a benzene ring.
Uniqueness: 5-(1H-benzimidazol-2-yl)pyridin-2-amine is unique due to the presence of both an amino group and a pyridine ring, which enhances its reactivity and potential for forming diverse derivatives. This makes it a versatile compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
5-(1H-benzimidazol-2-yl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-11-6-5-8(7-14-11)12-15-9-3-1-2-4-10(9)16-12/h1-7H,(H2,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHRGSUFMGKDHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CN=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427689 |
Source
|
Record name | 5-(1H-benzimidazol-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879884-04-5 |
Source
|
Record name | 5-(1H-benzimidazol-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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